PPIase-Parvulin Inhibitor

Overview

Description

Mechanism of Action

Target of Action

The primary targets of the PPIase-Parvulin Inhibitor are the PPIases Pin1 and Pin4 . These targets play a crucial role in protein folding and regulating the function of a broad variety of proteins .

Mode of Action

The this compound interacts with its targets, Pin1 and Pin4, by inhibiting their activity . This interaction results in changes in the conformation and function of proteins that these PPIases regulate .

Biochemical Pathways

The this compound affects the pathways involving Pin1 and Pin4. These pathways are crucial for protein folding and function, and their disturbance can lead to various cellular dysfunctions . The inhibitor can also affect the transforming growth factor-β (TGF-β)/bone morphogenetic protein (BMP) signalling pathway, which is important in cellular maintenance and cell fate decisions .

Pharmacokinetics

It is known that the inhibitor is cell-permeable , which suggests it can be readily absorbed and distributed within the body.

Result of Action

The this compound has been shown to have anticancer activity. It can inhibit the growth and proliferation of mouse embryonic fibroblasts (MEFs) . In addition, it can improve endothelial function and attenuate vascular remodeling in pulmonary hypertension by inhibiting TGF-β signaling .

Action Environment

The action of the this compound can be influenced by various environmental factors. For example, the presence of other proteins or molecules can affect the inhibitor’s binding to its targets . .

Biochemical Analysis

Biochemical Properties

PPIase-Parvulin Inhibitor is a potent, selective, reversible, competitive, active site-binding inhibitor of Pin1/Par14 peptidylprolyl cis-trans isomerase (PPIase) activity . It exhibits PPIase activity towards synthetic tetrapeptides, with different substrate specificities depending on the amino acid amino terminal to proline . The this compound does not bind to DNA or function as a topoisomerase I inhibitor .

Cellular Effects

This compound has been shown to block the proliferation of cancer cells that overexpress Pin1 and Pin4 . It also inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1 -/- MEFs . The inhibitor is involved in processes influencing cellular maintenance and cell fate decisions such as cell-cycle progression, metabolic pathways, and ribosome biogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with the PPIase domain . It acts as a molecular switch in functional activation or deactivation of enzymes and regulates protein-protein interaction in many cellular events . The inhibitor enhances cis/trans isomerization, which is a form of stereoisomerization that impacts multiple downstream pathways .

Dosage Effects in Animal Models

Studies have shown that the inhibitor reversed the PAH phenotype in PAH rats in vivo, potentially through modulation of TGF-β/BMP signaling pathways .

Metabolic Pathways

This compound is involved in the cis/trans isomerization of prolyl bonds in peptides and proteins, a process that regulates their folding, subcellular localization, stability, activation, and interaction with multiple other proteins .

Transport and Distribution

It is known that the inhibitor is cell-permeable .

Subcellular Localization

Studies on parvulins, the family to which the inhibitor belongs, have shown that they can be localized in the cytoplasm, nucleus, and in some cases, plastids .

Preparation Methods

Synthetic Routes:: The synthetic routes for PPIase-Parvulin Inhibitor are not explicitly documented in the available literature. it is synthesized through chemical reactions involving specific precursors.

Reaction Conditions:: The exact reaction conditions (temperature, solvent, catalysts, etc.) remain undisclosed. Researchers typically optimize these conditions to achieve high yields and purity.

Industrial Production:: Information regarding large-scale industrial production methods is limited. The compound is primarily used for research purposes.

Chemical Reactions Analysis

Reactions:: PPIase-Parvulin Inhibitor does not undergo extensive chemical transformations. it interacts with the active site of Pin1 and Par14 PPIases, inhibiting their activity.

Common Reagents and Conditions:: The compound’s interactions with Pin1 and Par14 likely involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. Specific reagents and conditions are not explicitly reported.

Major Products:: Since this compound is an inhibitor rather than a substrate, it does not form significant reaction products.

Scientific Research Applications

PPIase-Parvulin Inhibitor finds applications in various scientific fields:

Cancer Research: It inhibits the growth and proliferation of cancer cells that overexpress Pin1 and Pin4.

Cell Cycle Regulation: It causes cell cycle arrest by disrupting Pin1 and Par14 functions.

Drug Development: Researchers explore its potential as a therapeutic target.

Comparison with Similar Compounds

PPIase-Parvulin Inhibitor’s uniqueness lies in its specific targeting of Pin1 and Par14. Similar compounds include other PPIase inhibitors, but none exhibit the same selectivity.

Biological Activity

Peptidyl-prolyl isomerases (PPIases) play a crucial role in protein folding and function, with parvulins being a significant subgroup. Among these, inhibitors of PPIase-parvulin, particularly those targeting PIN1 and PIN4, have garnered attention for their potential therapeutic applications in cancer and viral diseases. This article explores the biological activity of PPIase-parvulin inhibitors, focusing on their mechanisms, efficacy, and implications in various studies.

Overview of PPIase-Parvulin Inhibitors

PPIases facilitate the cis/trans isomerization of proline residues in proteins, a process vital for proper protein conformation and function. Parvulins, including PIN1 and PIN4, are implicated in numerous cellular processes, including cell cycle regulation and signal transduction. Inhibitors like Juglone, KPT-6566, and All-trans-retinoic acid (ATRA) have been identified as effective agents against these enzymes.

Mechanisms of Inhibition

-

Covalent Modification :

- Juglone inhibits parvulin by covalently modifying cysteine residues, leading to a loss of enzymatic activity. This specificity allows it to selectively target parvulins without significantly affecting other PPIase families .

- KPT-6566 functions as a covalent inhibitor of PIN1 with an IC50 value of 0.64 μM, demonstrating its potency in inhibiting PPIase activity and subsequently affecting cell proliferation .

- Direct Binding :

Biological Activity in Cancer Research

The inhibition of PIN1 has shown promise in cancer therapy due to its role in regulating oncogenic pathways. Studies have demonstrated that:

- KPT-6566 treatment led to decreased levels of hyperphosphorylated retinoblastoma protein (pRB) and Cyclin D1 in wild-type mouse embryonic fibroblasts (MEFs), indicating a reduction in cell proliferation .

- Inhibition of PIN1 resulted in downregulation of target genes associated with mutant p53 and NOTCH1 pathways, suggesting a broader impact on tumorigenesis .

Effects on Viral Replication

The effects of parvulin inhibitors extend beyond cancer; they have also been studied for their antiviral properties:

- Research indicates that inhibiting PIN4 significantly reduces hepatitis B virus (HBV) replication, as evidenced by decreased levels of HBV RNA and DNA following treatment with various parvulin inhibitors . This highlights the potential for these compounds in treating viral infections.

Table 1: Summary of Selected PPIase-Parvulin Inhibitors

| Compound | Target | Mechanism of Action | IC50 Value | Application Area |

|---|---|---|---|---|

| Juglone | PIN1/PIN4 | Covalent modification | Not specified | Cancer, Antiviral |

| KPT-6566 | PIN1 | Covalent binding | 0.64 μM | Cancer |

| ATRA | PIN1 | Direct binding | Not specified | Cancer |

| EGCG | PIN1 | Direct binding | Not specified | Cancer |

Research Findings

Recent studies have elucidated the biochemical characteristics and substrate specificities of parvulins:

- The recombinant Lotus parvulins exhibit varying PPIase activities towards synthetic tetrapeptides, suggesting that substrate specificity is influenced by the amino acid sequence preceding proline residues .

- Investigations into the structural dynamics of parvulins reveal that mutations can significantly alter their catalytic efficiency without compromising structural integrity .

Properties

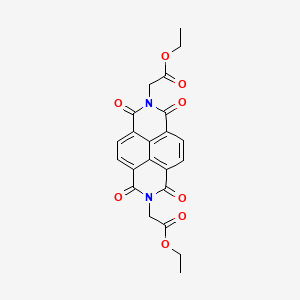

IUPAC Name |

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQGFNIIHNGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349244 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64005-90-9 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.